3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 g/mol . This compound is used in various chemical reactions and studies .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is determined by its molecular formula, C10H12BrN3O . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine include its molecular weight (270.13 g/mol), molecular formula (C10H12BrN3O), and its purity (min. 95%) . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine (PP) Derivatives
- Scientific Field : Medicinal Chemistry and Material Science .
- Summary of Application : PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry. They have attracted attention in material science due to their significant photophysical properties .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results or Outcomes : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology .
- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNCWZQSPCKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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